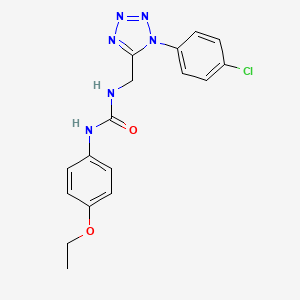
1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound is also known as TAK-659 and is a potent inhibitor of protein kinase BTK, which is involved in the regulation of immune cell function.
Mechanism of Action
The mechanism of action of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea involves the inhibition of protein kinase BTK. BTK is a key player in the signaling pathway of B cells, which are involved in the immune response. Inhibition of BTK leads to the suppression of B cell activation and proliferation, which can be beneficial in the treatment of autoimmune diseases.
Biochemical and Physiological Effects
1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea has been shown to have several biochemical and physiological effects. It has been found to inhibit the activation and proliferation of B cells, which can lead to the suppression of the immune response. This compound has also been shown to have anti-inflammatory effects, which can be beneficial in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea in lab experiments is its potent inhibitory effect on BTK. This makes it an ideal compound for studying the role of BTK in various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of lab experiments.
Future Directions
There are several future directions for the study of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea. One direction is the development of more potent and selective inhibitors of BTK, which can be used in the treatment of autoimmune diseases. Another direction is the study of the role of BTK in cancer, as BTK has been found to be involved in the regulation of tumor growth and metastasis. Additionally, the potential toxicity of this compound can be further studied to determine its safety profile in humans.
Synthesis Methods
The synthesis method of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea involves several steps. The first step is the synthesis of 4-chlorobenzyl alcohol from 4-chlorobenzyl chloride. The second step involves the reaction of 4-chlorobenzyl alcohol with sodium azide to form 4-chlorobenzyl azide. The third step involves the cyclization of 4-chlorobenzyl azide with ethyl carbamate to form 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea. The final step involves the reaction of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea with 4-ethoxyphenyl isocyanate to form 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea.
Scientific Research Applications
1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea has been extensively studied for its potential applications in medicine. It has been found to be a potent inhibitor of protein kinase BTK, which is involved in the regulation of immune cell function. This compound has been shown to have potential applications in the treatment of various autoimmune diseases, such as rheumatoid arthritis, lupus, and multiple sclerosis.
properties
IUPAC Name |
1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3-(4-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O2/c1-2-26-15-9-5-13(6-10-15)20-17(25)19-11-16-21-22-23-24(16)14-7-3-12(18)4-8-14/h3-10H,2,11H2,1H3,(H2,19,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGGZSSXWJQDOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


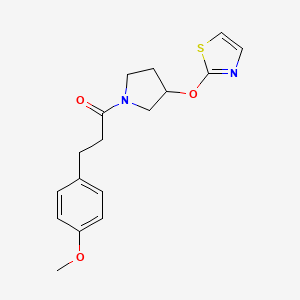
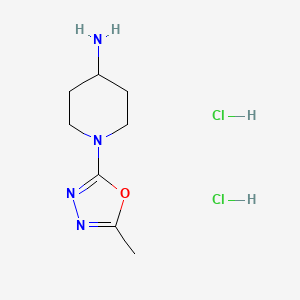
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(pentyloxy)benzamide](/img/structure/B2414278.png)
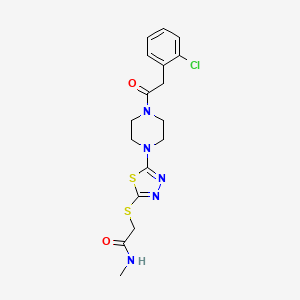

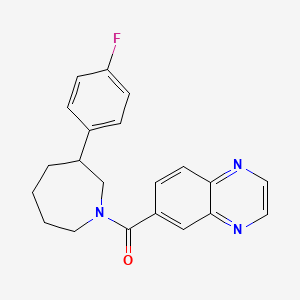

![[4-[[(2S)-5-(Carbamoylamino)-2-[[(2S)-2-[[(2S)-2-(2,5-dioxopyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B2414285.png)
![Methyl 6-(2,3,4-trifluorobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2414286.png)
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2414291.png)
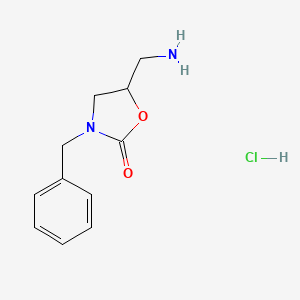
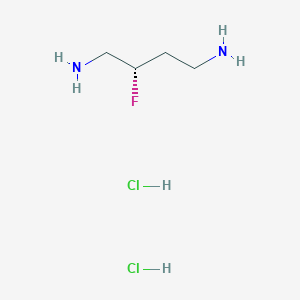
![1-allyl-2-((2-(2-methoxyphenoxy)ethyl)thio)-1H-benzo[d]imidazole](/img/structure/B2414298.png)